

An In-depth Technical Guide on the Physical Properties of 3-Ethynylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a heterocyclic building block of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique structure, combining the aromaticity of a pyridine ring with the reactivity of a terminal alkyne, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including targeted anti-cancer drugs and functional polymers.[1] This document provides a comprehensive overview of the core physical properties of **3-Ethynylpyridine**, detailed experimental protocols for its synthesis and property determination, and logical workflows to support its application in research and development.

Core Physical and Chemical Properties

3-Ethynylpyridine is a low-melting solid that may appear as a colorless to pale yellow or light brown substance.[2] It is characterized by its pungent odor. A summary of its key physical properties is presented below.

Table 1: Physical and Chemical Properties of 3-Ethynylpyridine



Property	Value	Source(s)
Molecular Formula	C7H5N	[3][4]
Molecular Weight	103.12 g/mol	[3][4]
Melting Point	39-40 °C	[2][4][5]
Boiling Point	180-182 °C (at 760 mmHg) 83- 84 °C (at 30 mmHg)	[1][2][4]
Density	~1.02 - 1.039 g/mL (at 25 °C)	[1][5]
Appearance	Colorless to pale yellow liquid/solid; Pale yellow to light brown solid	[1][2]
Solubility	Poorly soluble in water. Soluble in organic solvents (ethanol, diethyl ether, dichloromethane).	[1]
Flash Point	56.67 - 62 °C	[5]
Refractive Index	~1.543	[5]
LogP	0.91 - 1.1	[3][5]
CAS Number	2510-23-8	[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of **3-Ethynylpyridine** and the determination of its fundamental physical properties are crucial for its effective use and characterization.

The most common and efficient method for synthesizing **3-Ethynylpyridine** is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes.[6][7]

Objective: To synthesize **3-Ethynylpyridine** from 3-bromopyridine and an acetylene source.

Materials:



- 3-bromopyridine
- Trimethylsilylacetylene (TMSA)
- Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
- Copper(I) iodide (CuI)
- Triethylamine (TEA), distilled and purged with N₂
- Methanol
- Potassium hydroxide (KOH)
- Anhydrous solvents (e.g., THF or DMF)
- Inert gas (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

Procedure:

- Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with 3-bromopyridine, PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).[8]
- Inert Atmosphere: The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.[8]
- Solvent and Reagent Addition: Anhydrous triethylamine is added via syringe. The mixture is stirred to dissolve the solids. Trimethylsilylacetylene (1.1-1.2 equivalents) is then added dropwise via syringe.[8]
- Reaction Execution: The reaction mixture is stirred at room temperature or heated gently (e.g., to 50-70 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[9]

Foundational & Exploratory





- Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.[8]
- Deprotection: The crude product (3-((trimethylsilyl)ethynyl)pyridine) is dissolved in methanol. Potassium hydroxide is added, and the mixture is stirred at room temperature for 1-3 hours to cleave the trimethylsilyl (TMS) group.[8]
- Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Ethynylpyridine.[8]

2.2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[10][11]

Procedure:

- A small amount of dry, finely powdered 3-Ethynylpyridine is packed into a capillary tube,
 sealed at one end, to a height of 1-2 cm.[12][13]
- The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating bath).[10]
- The sample is heated rapidly to obtain an approximate melting point, then allowed to cool.
 [10]
- A second determination is performed with a fresh sample, heating slowly (1-2 °C per minute)
 as the temperature approaches the approximate melting point.[10]
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A pure sample will exhibit a sharp melting range of 0.5-1.0 °C.[10]

2.2.2. Boiling Point Determination (Capillary Method)



The boiling point is the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[14][15]

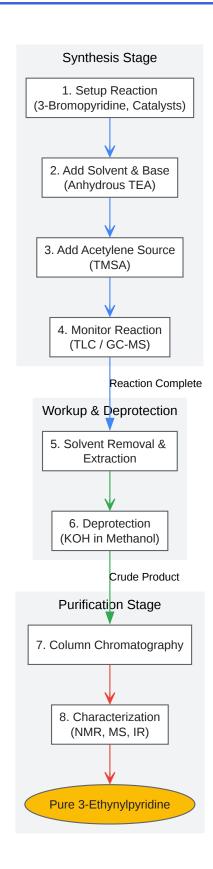
Procedure:

- A small amount of liquid 3-Ethynylpyridine is placed in a fusion tube or a small test tube.
 [14][16]
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[14][16]
- The fusion tube is attached to a thermometer and heated slowly and uniformly in a heating block or Thiele tube.[14][16]
- As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[14]
- Alternatively, the apparatus is heated until a steady stream of bubbles emerges, then allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[15][17]

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of **3-Ethynylpyridine** via Sonogashira coupling.



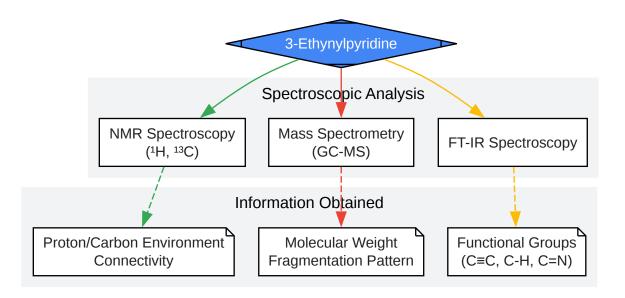


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Caption: Workflow for the synthesis of **3-Ethynylpyridine**.



The structural identity and purity of synthesized **3-Ethynylpyridine** are confirmed through various spectroscopic techniques.



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Caption: Spectroscopic methods for characterizing **3-Ethynylpyridine**.

Spectroscopic Characterization

- ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For **3-Ethynylpyridine**, characteristic signals are expected in the aromatic region for the pyridine ring protons and a distinct singlet for the acetylenic proton.[18][19][20]
- 13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show signals for the pyridine ring carbons and the two sp-hybridized carbons of the alkyne group.[21]
- FT-IR Spectroscopy: Infrared spectroscopy is used to identify functional groups. The spectrum of **3-Ethynylpyridine** will prominently feature a sharp absorption band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and a sharp band for the ≡C-H stretch (around 3300 cm⁻¹). Vibrations corresponding to the aromatic pyridine ring will also be present.[21] [22][23][24][25]



• Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) corresponding to the molecular weight of 103.12 would be observed, along with characteristic fragment ions resulting from the decomposition of the parent molecule.[3][21][26]

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